![molecular formula C8H14INO B14036228 4-Iodo-1-(oxetan-3-YL)piperidine](/img/structure/B14036228.png)
4-Iodo-1-(oxetan-3-YL)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodo-1-(oxetan-3-yl)piperidine is a chemical compound with the molecular formula C8H14INO It features a piperidine ring substituted with an iodine atom at the 4-position and an oxetane ring at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the cyclization of appropriate precursors through intramolecular etherification or epoxide ring opening and closing . The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 4-iodo-1-(oxetan-3-yl)piperidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
4-Iodo-1-(oxetan-3-yl)piperidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Ring-Opening Reactions: The oxetane ring can undergo ring-opening reactions, leading to the formation of linear or branched products.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted piperidine derivatives, while ring-opening reactions can produce a range of linear or branched compounds .
Wissenschaftliche Forschungsanwendungen
4-Iodo-1-(oxetan-3-yl)piperidine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-iodo-1-(oxetan-3-yl)piperidine involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with biological molecules. The iodine atom can also participate in various substitution reactions, altering the compound’s activity and properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other piperidine derivatives and oxetane-containing molecules, such as:
- 4-Bromo-1-(oxetan-3-yl)piperidine
- 4-Chloro-1-(oxetan-3-yl)piperidine
- 4-Fluoro-1-(oxetan-3-yl)piperidine
Uniqueness
4-Iodo-1-(oxetan-3-yl)piperidine is unique due to the presence of both the iodine atom and the oxetane ring, which confer distinct chemical and physical properties. The iodine atom provides a site for further functionalization, while the oxetane ring offers stability and reactivity that can be exploited in various applications .
Eigenschaften
Molekularformel |
C8H14INO |
---|---|
Molekulargewicht |
267.11 g/mol |
IUPAC-Name |
4-iodo-1-(oxetan-3-yl)piperidine |
InChI |
InChI=1S/C8H14INO/c9-7-1-3-10(4-2-7)8-5-11-6-8/h7-8H,1-6H2 |
InChI-Schlüssel |
XGCMGMINFSLBTJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1I)C2COC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.